

# Unveiling the Architecture of Ammonium Tartrate: A Crystallographic Guide

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## Compound of Interest

Compound Name: Ammonium tartrate

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This technical guide provides an in-depth analysis of the crystal structure of **ammonium tartrate**, a compound of interest in various scientific and industrial fields, including pharmaceuticals and materials science.<sup>[1][2][3]</sup> Understanding its three-dimensional arrangement at the atomic level is crucial for predicting its physicochemical properties, optimizing crystallization processes, and designing novel materials.<sup>[4][5]</sup> This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.

## Crystallographic Data Summary

The crystal structure of **ammonium tartrate**,  $(\text{NH}_4)_2\text{C}_4\text{H}_4\text{O}_6$ , has been elucidated through single-crystal X-ray diffraction.<sup>[1][6]</sup> The compound crystallizes in the monoclinic system, belonging to the space group  $\text{P}2_1$ .<sup>[4][6][7]</sup> This non-centrosymmetric space group is consistent with the material's piezoelectric properties.<sup>[6]</sup> A comprehensive summary of the crystallographic data is presented in the tables below.

## Table 1: Crystal Data and Structure Refinement for Ammonium Tartrate

Parameter	Value	Reference
Chemical Formula	<chem>C4H12N2O6</chem>	<a href="#">[7]</a>
Molar Mass	184.15 g/mol	<a href="#">[4]</a>
Crystal System	Monoclinic	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Space Group	P2 <sub>1</sub>	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Unit Cell Dimensions		
a	7.083 (1) Å (708 pm)	<a href="#">[6]</a> <a href="#">[7]</a>
b	6.128 (3) Å (612 pm)	<a href="#">[6]</a> <a href="#">[7]</a>
c	8.808 (1) Å (880 pm)	<a href="#">[6]</a> <a href="#">[7]</a>
β	92.42 (1)°	<a href="#">[6]</a> <a href="#">[7]</a>
Volume	381.5 Å <sup>3</sup>	<a href="#">[6]</a>
Z (formula units/unit cell)	2	<a href="#">[6]</a> <a href="#">[7]</a>
Calculated Density	1.601 g/cm <sup>3</sup>	<a href="#">[7]</a>
Data Collection and Refinement		
Radiation	Cu Kα	<a href="#">[6]</a>
R-index	0.086	<a href="#">[6]</a>

**Table 2: Selected Intramolecular Bond Lengths in the Tartrate Ion**

Bond	Length (Å)
C(1)-C(2)	1.54
C(2)-C(3)	1.56
C(3)-C(4)	1.55
C(1)-O(1)	1.26
C(1)-O(2)	1.25
C(4)-O(5)	1.26
C(4)-O(6)	1.25
C(2)-O(3)	1.43
C(3)-O(4)	1.43

Data sourced from Yadava & Padmanabhan (1973). The accuracy of this determination was noted by the authors as not being very high.[\[6\]](#)

**Table 3: Selected Intramolecular Bond Angles in the Tartrate Ion**

Angle	Degree (°)
O(1)-C(1)-O(2)	125.1
O(5)-C(4)-O(6)	125.4
O(1)-C(1)-C(2)	118.3
O(2)-C(1)-C(2)	116.8
O(5)-C(4)-C(3)	115.9
O(6)-C(4)-C(3)	118.6
C(1)-C(2)-C(3)	110.1
C(2)-C(3)-C(4)	110.5
O(3)-C(2)-C(1)	111.4
O(4)-C(3)-C(4)	111.0

Data sourced from Yadava & Padmanabhan (1973). The tartrate ion is composed of two planar halves with an interplanar angle of 62°.[6]

## Experimental Protocols

The determination of the crystal structure of **ammonium tartrate** involves a series of precise experimental steps, from crystal growth to data analysis.

## Crystal Growth

Single crystals of **ammonium tartrate** suitable for X-ray diffraction can be grown by the slow evaporation of an aqueous solution.[1][6]

Materials:

- **Ammonium tartrate** salt
- Distilled water
- Beaker

- Stirring rod
- Filter paper
- Crystallization dish

**Procedure:**

- Prepare a saturated solution of **ammonium tartrate** by dissolving the salt in distilled water at a slightly elevated temperature to ensure complete dissolution.
- Stir the solution until all the salt has dissolved.
- Filter the solution to remove any insoluble impurities.
- Transfer the filtered solution to a clean crystallization dish.
- Cover the dish with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
- Leave the dish in a vibration-free environment at a constant temperature.
- Monitor the dish over several days to weeks for the formation of well-defined, colorless crystals.

## X-ray Diffraction Data Collection

The three-dimensional intensity data is collected using a single-crystal X-ray diffractometer. The following protocol is based on the Weissenberg technique described in the literature.[\[6\]](#)

**Equipment:**

- Single-crystal X-ray diffractometer
- Goniometer head
- X-ray source (e.g., Cu K $\alpha$  radiation)
- Detector (e.g., photographic film or a modern digital detector)

**Procedure:**

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is aligned on the diffractometer.
- The unit cell parameters are determined from initial diffraction images.
- Three-dimensional intensity data is collected using the equi-inclination Weissenberg technique.<sup>[6]</sup> This involves rotating the crystal and recording the diffraction pattern on multiple films or a detector for different layers of the reciprocal lattice.
- The intensities of the collected reflections are measured. In historical studies, this was done visually by comparison with a standard scale.<sup>[6]</sup> Modern systems use automated intensity integration software.
- Corrections for Lorentz and polarization factors are applied to the intensity data.<sup>[6]</sup> An absorption correction may also be necessary depending on the crystal size and shape.

## Structure Solution and Refinement

The collected and corrected diffraction data are used to solve and refine the crystal structure.

**Software:**

- Crystallographic software package (e.g., SHELX, Olex2)

**Procedure:**

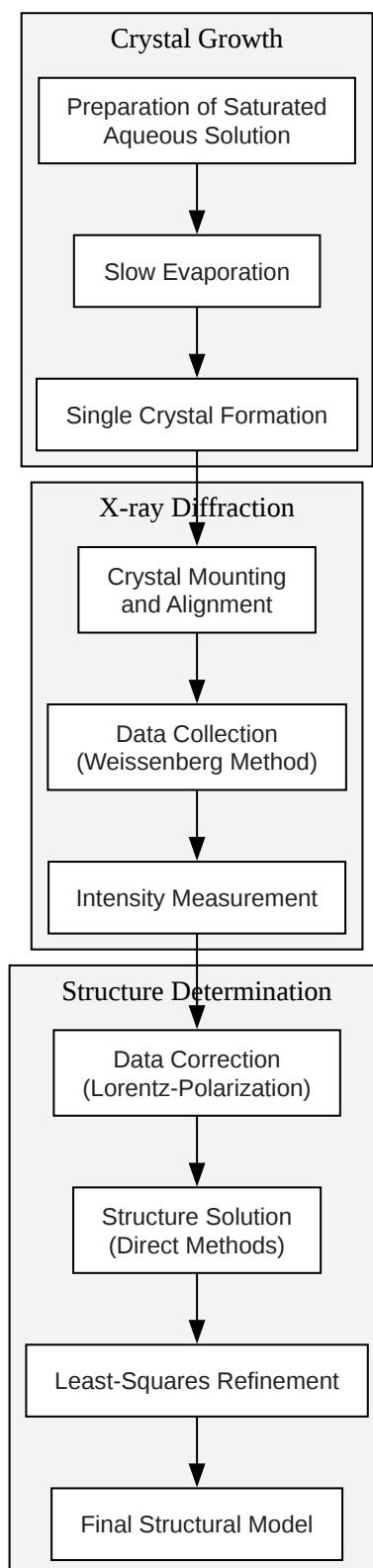
- The space group is determined from the systematic absences in the diffraction data.
- The crystal structure is solved using direct methods or Patterson methods. The symbolic addition method has been successfully used for **ammonium tartrate**.<sup>[6]</sup>
- The initial structural model is refined using full-matrix least-squares methods.<sup>[6]</sup>
- The refinement process minimizes the difference between the observed and calculated structure factors. The R-index is a measure of the agreement between the experimental data

and the structural model.

- Difference Fourier maps are calculated to locate any missing atoms, such as hydrogen atoms.
- Anisotropic thermal parameters are refined for non-hydrogen atoms to account for their thermal vibrations.
- The final model is validated for geometric sensibility and other crystallographic quality indicators.

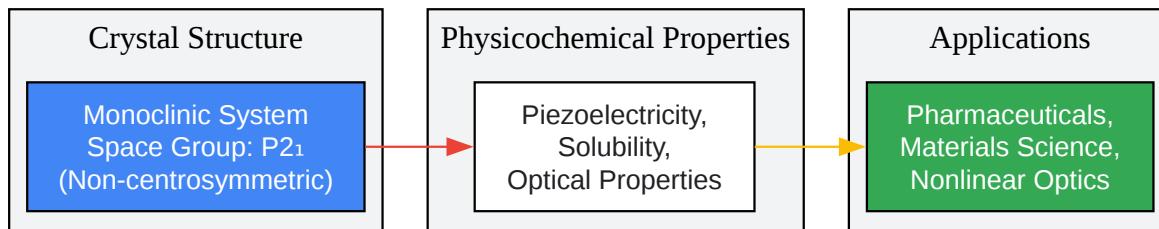
## Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and computational steps involved in the crystal structure analysis of **ammonium tartrate**.



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Caption: Experimental Workflow for **Ammonium Tartrate** Crystal Structure Analysis.



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Caption: Relationship between Crystal Structure, Properties, and Applications.

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